molecular formula C13H10ClFO B6380893 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% CAS No. 1261960-88-6

2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95%

Cat. No. B6380893
CAS RN: 1261960-88-6
M. Wt: 236.67 g/mol
InChI Key: KSJMAOBMSALRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% (CFMP) is an organic compound that is used in various scientific research applications. It is a white solid with a melting point of 92-94°C and is soluble in alcohol and ether. CFMP is a versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. It is also used in the synthesis of various pharmaceutical compounds, such as anti-inflammatory agents, anti-cancer agents, and anti-viral agents.

Scientific Research Applications

2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% has many applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in drug synthesis, and as a substrate in biochemical and physiological studies. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, anti-cancer agents, and anti-viral agents. Additionally, 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% is used for the production of fluorescent dyes and for the synthesis of biologically active compounds such as quinolines and nitrobenzenes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to an acceptor molecule. This proton transfer leads to the formation of a new bond between the two molecules. This process is known as proton-coupled electron transfer (PCET).
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% are not well understood. However, it is believed that the compound may have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% may have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% in laboratory experiments include its low cost, ease of synthesis, and availability. Additionally, it is a versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. The main limitation of using 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

The future directions for 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% research include further investigation of its mechanism of action and its biochemical and physiological effects. Additionally, further studies are needed to explore the potential applications of 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% in the synthesis of pharmaceuticals, in the production of fluorescent dyes, and in the synthesis of biologically active compounds. Furthermore, further research is needed to explore the potential of 2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% as an antioxidant and neuroprotective agent.

Synthesis Methods

2-Chloro-4-(3-fluoro-2-methylphenyl)phenol, 95% can be synthesized from commercially available starting materials. The synthesis involves the reaction of 2-chloro-4-fluorophenol with 2-methylbenzaldehyde in the presence of a base, such as sodium hydroxide. The reaction is carried out in aqueous media at a temperature of 70-80°C. The product is then isolated by column chromatography and purified by recrystallization.

properties

IUPAC Name

2-chloro-4-(3-fluoro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-10(3-2-4-12(8)15)9-5-6-13(16)11(14)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJMAOBMSALRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685895
Record name 3-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-fluoro-2-methylphenyl)phenol

CAS RN

1261960-88-6
Record name 3-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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